molecular formula C6H11NO4 B1625245 Ethoxycarbonylamino-acetic acid methyl ester CAS No. 13756-47-3

Ethoxycarbonylamino-acetic acid methyl ester

Cat. No.: B1625245
CAS No.: 13756-47-3
M. Wt: 161.16 g/mol
InChI Key: JHESHOHUMIZHMB-UHFFFAOYSA-N
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Description

Ethoxycarbonylamino-acetic acid methyl ester is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of glycine and has been used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxycarbonylamino-acetic acid methyl ester can be synthesized through the esterification of corresponding amino acids with methanol using trimethylchlorosilane. This method offers convenience, mild conditions, and good to excellent yields .

Industrial Production Methods

The industrial production of this compound typically involves the esterification of amino acids with methanol in the presence of a catalyst such as trimethylchlorosilane. This process is efficient and yields high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethoxycarbonylamino-acetic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to form alcohols or other derivatives.

    Substitution: The ester can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base. .

    Reduction: Commonly involves the use of metal hydrides or boronic acids as reducing agents.

    Substitution: Often involves nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Produces carboxylic acids and alcohols.

    Reduction: Produces alcohols or other reduced derivatives.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethoxycarbonylamino-acetic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethoxycarbonylamino-acetic acid methyl ester involves its conversion into active intermediates through hydrolysis or reduction. These intermediates can then participate in various biochemical pathways, targeting specific molecular sites and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar chemical properties but different applications.

    Methyl butyrate: An ester with a pleasant odor, commonly used in the fragrance industry.

Uniqueness

Ethoxycarbonylamino-acetic acid methyl ester is unique due to its versatility in various fields of research and its role as an intermediate in the synthesis of complex molecules. Its solubility in both water and organic solvents makes it particularly valuable for diverse applications.

Properties

IUPAC Name

methyl 2-(ethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-11-6(9)7-4-5(8)10-2/h3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESHOHUMIZHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451192
Record name Methyl N-(ethoxycarbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13756-47-3
Record name Methyl N-(ethoxycarbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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